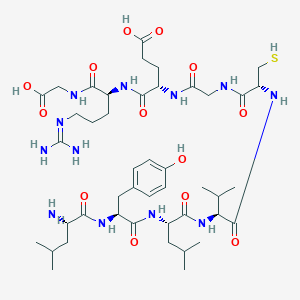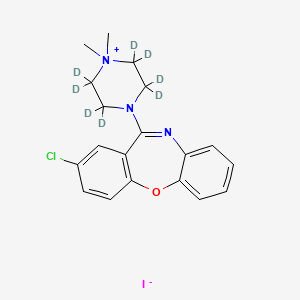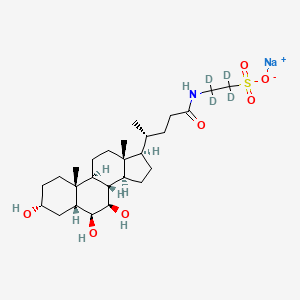![molecular formula C12H22O11 B12412086 Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
Alpha,Alpha-[UL-D14]Trehalose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-(+)-Trehalose-d14 is a deuterated form of trehalose, a naturally occurring disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. Trehalose is known for its stability and ability to protect biological structures under stress conditions. The deuterated version, D-(+)-Trehalose-d14, is used in various scientific research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Trehalose-d14 involves the incorporation of deuterium atoms into the trehalose molecule. This can be achieved through chemical synthesis or enzymatic methods. One common approach is the hydrogen-deuterium exchange reaction, where trehalose is treated with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of D-(+)-Trehalose-d14 typically involves large-scale hydrogen-deuterium exchange processes. The trehalose is dissolved in deuterium oxide and subjected to catalytic hydrogenation using a deuterium gas source. The reaction is carried out under controlled temperature and pressure to ensure maximum deuterium incorporation.
化学反応の分析
Types of Reactions: D-(+)-Trehalose-d14 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of deuterium atoms, which can alter reaction kinetics and mechanisms.
Common Reagents and Conditions:
Oxidation: D-(+)-Trehalose-d14 can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium azide (NaN3) or halogenating agents such as thionyl chloride (SOCl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of D-(+)-Trehalose-d14 can yield various carboxylic acids, while reduction can produce deuterated alcohols.
科学的研究の応用
D-(+)-Trehalose-d14 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying molecular structures and dynamics.
Biology: D-(+)-Trehalose-d14 is employed in studies of carbohydrate metabolism and enzyme kinetics, providing insights into the role of trehalose in biological systems.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to protect cells from stress and its use in drug delivery systems.
Industry: D-(+)-Trehalose-d14 is used in the development of deuterated drugs and as a stabilizing agent in various industrial applications.
作用機序
The mechanism of action of D-(+)-Trehalose-d14 involves its interaction with biological molecules and structures. The deuterium atoms in the compound can influence hydrogen bonding and molecular interactions, leading to enhanced stability and protection of proteins and membranes. D-(+)-Trehalose-d14 can also modulate signaling pathways and enzyme activities, contributing to its protective effects.
類似化合物との比較
D-(+)-Trehalose: The non-deuterated form of trehalose, widely used in various applications.
Maltose: Another disaccharide composed of two glucose molecules, but with a different glycosidic linkage (α-1,4).
Sucrose: A disaccharide consisting of glucose and fructose, commonly used as a sweetener.
Uniqueness: D-(+)-Trehalose-d14 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking and analysis in NMR and mass spectrometry studies. Additionally, the enhanced stability and protective effects of D-(+)-Trehalose-d14 make it valuable in various biological and industrial applications.
特性
分子式 |
C12H22O11 |
|---|---|
分子量 |
356.38 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1/i1D2,2D2,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
InChIキー |
HDTRYLNUVZCQOY-RXFOXLFVSA-N |
異性体SMILES |
[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O)([2H])O[C@@]2([C@]([C@@]([C@]([C@@](O2)([2H])C([2H])([2H])O)([2H])O)([2H])O)([2H])O)[2H])([2H])C([2H])([2H])O)([2H])O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13S)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12412009.png)
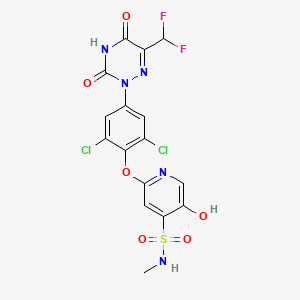
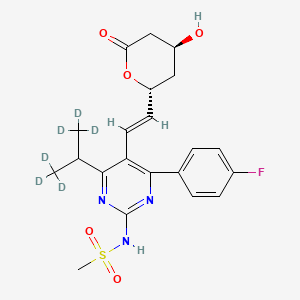

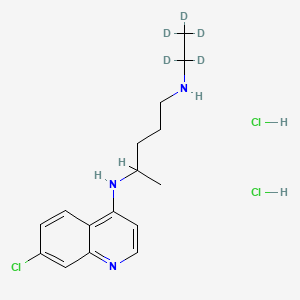

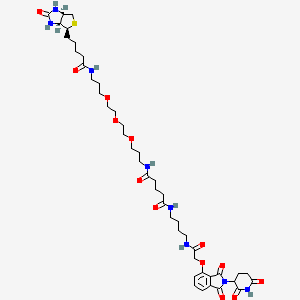
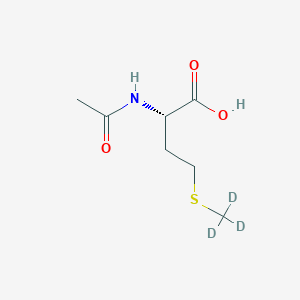
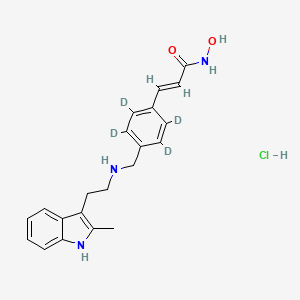

![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)
